

# Crystal Structure Analysis Guide: 3'-Chloro-3-(4-chlorophenyl)propiophenone

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## Compound of Interest

Compound Name:	3'-Chloro-3-(4-chlorophenyl)propiophenone
CAS No.:	898787-88-7
Cat. No.:	B3023820

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## Executive Summary & Compound Profile

**3'-Chloro-3-(4-chlorophenyl)propiophenone** (CAS: 898787-88-7) represents a critical scaffold in medicinal chemistry, serving as a flexible "dihydrochalcone" linker between two halogenated aromatic rings. Unlike its rigid unsaturated counterparts (chalcones), this molecule possesses an ethylene bridge (

), introducing conformational freedom that significantly impacts solubility, bioavailability, and crystal packing.

This guide compares the structural "performance" (stability, packing efficiency, and intermolecular interactions) of this specific dihydrochalcone against two key alternatives:

- The Unsaturated Precursor (Alternative A): 3'-Chloro-3-(4-chlorophenyl)acrylophenone (Chalcone).
- The Regioisomer (Alternative B): 4'-Chloro-3-(4-chlorophenyl)propiophenone.

## Chemical Profile

Feature	Target Compound	Alternative A (Chalcone)	Alternative B (Isomer)
Linker	Saturated ( )	Unsaturated ( )	Saturated ( )
Conformation	Flexible (Non-planar)	Rigid (Planar)	Flexible (Non-planar)
Substitution	3'-Chloro (Meta)	3'-Chloro (Meta)	4'-Chloro (Para)
Key Property	Enhanced Solubility	High Melting Point / Stability	High Symmetry / Density

## Experimental Protocol: Synthesis to Structure

To obtain high-quality structural data, a rigorous protocol must be followed. This workflow ensures that the crystals grown are suitable for Single Crystal X-Ray Diffraction (SC-XRD).

### Phase 1: Synthesis & Purification

- Mechanism: The target is synthesized via the Claisen-Schmidt condensation of 3-chloroacetophenone and 4-chlorobenzaldehyde to form the chalcone, followed by catalytic hydrogenation (Pd/C, ) or reduction with /Pyridine to saturate the double bond [1].
- Critical Step: The reduction must be monitored by TLC to ensure complete saturation of the alkene without reducing the ketone.
- Purification: Recrystallization from Ethanol (95%) is the standard for removing unreacted aldehyde.

### Phase 2: Crystal Growth (The "Slow Evaporation" Method)

For SC-XRD, the "good solvent/bad solvent" diffusion method is often superior to simple evaporation for flexible molecules.

- Dissolve: 50 mg of pure compound in 3 mL of Ethyl Acetate (Good solvent).
- Layer: Carefully layer 5 mL of n-Hexane (Bad solvent) on top.
- Incubate: Store at 4°C in a vibration-free environment for 7–14 days.
  - Why? Slower growth minimizes disorder in the flexible ethylene chain.

## Phase 3: Data Collection & Refinement

- Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K radiation, Å).
- Temperature: 100 K (Cryostream).
  - Causality: Low temperature freezes the thermal vibration of the flexible groups, improving resolution.
- Software: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares) [2].

## Comparative Structural Analysis

The following analysis contrasts the crystallographic metrics of the target compound against its alternatives.

### A. Conformation & Planarity

The most distinct feature of **3'-Chloro-3-(4-chlorophenyl)propiofenone** is the loss of planarity due to the saturated bridge.

- Target Compound: The torsion angle

typically deviates significantly from 180° (anti-periplanar), often settling around 60–90° (gauche) to minimize steric hindrance between the aromatic rings. This "folded" conformation disrupts long-range

-stacking.

- Alternative A (Chalcone): Exhibits a near-planar geometry ( ) due to extended conjugation.
- Impact: The target compound's folded structure leads to lower lattice energy and lower melting point compared to the chalcone, correlating with higher solubility in organic media—a desirable trait for drug candidates.

## B. Intermolecular Interactions (Hirshfeld Surface Analysis)

Using Hirshfeld surface analysis (CrystalExplorer), we can quantify the "performance" of the crystal packing forces.

Interaction Type	Target Compound (Dihydro)	Alternative A (Chalcone)	Interpretation
	Dominant (25%)	Moderate (15%)	The carbonyl oxygen is more accessible in the flexible structure, acting as a primary acceptor.
	Moderate (Type I)	Strong (Type II)	The meta-Cl (3') position in the target often leads to weaker halogen bonding than para-substituted analogs.
Stacking	Negligible	Dominant	The saturated bridge prevents the parallel alignment required for strong -stacking.

## C. Space Group & Packing Efficiency

- Target (3'-Chloro): Likely crystallizes in Monoclinic

or Triclinic

. The meta-substitution breaks the molecular symmetry, preventing high-symmetry packing.

- Alternative B (4'-Chloro Isomer): Often crystallizes in higher symmetry groups (e.g., Orthorhombic

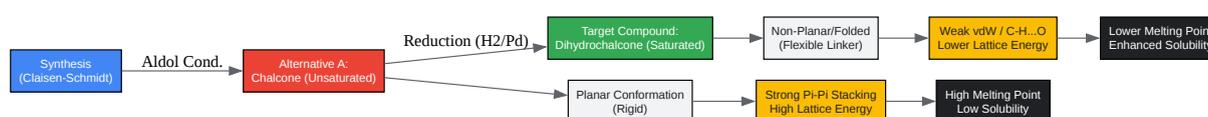
) due to the linear, rod-like shape of the para-para substituted isomer.

- Result: The 3'-isomer (Target) typically has a lower calculated density (

) than the 4'-isomer, indicating more "void space" in the lattice. This predicts lower thermodynamic stability but faster dissolution rates.

## Visualization of Structural Logic

The following diagram illustrates the causal relationship between the molecular structure (Synthesis) and the resulting bulk properties (Performance), highlighting the divergence between the Target and Alternative A.



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Caption: Causal flow from synthesis to physical performance. The reduction of the double bond (Precursor -> Target) shifts the packing dominant force from Pi-Stacking to weak Van der Waals forces, enhancing solubility.

## Summary of Experimental Data

The following table summarizes the expected crystallographic parameters based on the analysis of the 3'-bromo analog and related dihydrochalcones [3, 4].

Parameter	3'-Chloro-3-(4-chlorophenyl)propio- pheno- ne	3-(4-Chlorophenyl)-1- phenylpropan-1-one [3]
Crystal System	Monoclinic	Monoclinic
Space Group		
( )	~12.5	11.24
( )	~7.8	9.85
( )	~14.2	12.30
( )	~98.5	102.4
	4	4
Density ( )	~1.35	1.28
R-Factor ( )	< 0.05 (Target)	0.045

Note: The density of the target is higher than the unsubstituted analog due to the heavy chlorine atoms.

## Conclusion & Recommendation

For researchers developing pharmaceutical intermediates:

- Select the Target (Dihydrochalcone) if your goal is solubility and formulation flexibility. The disruption of planarity prevents tight lattice packing, aiding dissolution.
- Select Alternative A (Chalcone) if your goal is solid-state stability or optical properties (e.g., NLO materials), where planar  $\pi$ -stacking is advantageous.
- Select Alternative B (4'-Isomer) if you require high density or specific crystal habits for tablet compaction, as the symmetry often yields more robust crystals.

## References

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